molecular formula C7H10N4O B8621495 6-(Ethylamino)pyridazine-3-carboxamide

6-(Ethylamino)pyridazine-3-carboxamide

Cat. No. B8621495
M. Wt: 166.18 g/mol
InChI Key: TUGIIENNBQRTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethylamino)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Ethylamino)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Ethylamino)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

6-(ethylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-9-6-4-3-5(7(8)12)10-11-6/h3-4H,2H2,1H3,(H2,8,12)(H,9,11)

InChI Key

TUGIIENNBQRTTI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(C=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 6-chloropyridazine-3-carboxamide (28.5 g, 0.18 mol) in methanol (200 ml) was treated with aqueous ethylamine (70% solution, 77 ml). The reaction was heated at reflux for 3½ hours. The reaction was allowed to cool to ambient temperature and stand overnight. The precipitate was filtered and washed with a small volume of water and dried to give 6-(ethylamino)pyridazine-3-carboxamide as pink solid (8.9 g). [The filtrates were evaporated to a small volume diluted with cold water (100 ml) and more of the desired solid was filtered-off, washed with water and dried (12.8 g). Total yield (21.7 g, 72%)].
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 6-chloropyridazine-3-carboxamide (reference example 13, paragraphs 1 to 3) (28.5 g, 0.18 mol) in methanol (200 ml) was treated with aqueous ethylamine (70% solution, 77 ml). The reaction was heated at reflux for 31/2 hours. The reaction was allowed to cool to ambient temperature and stand overnight. The precipitate was filtered and washed with a small volume of water and dried to give 6-(ethylamino)pyridazine-3-carboxamide as pink solid (8.9 g). [The filtrates were evaporated to a small volume diluted with cold water (100 ml) and more of the desired solid was filtered-off, washed with water and dried (12.8 g). Total yield (21.7 g, 72%)].
Name
6-chloropyridazine-3-carboxamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two

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